molecular formula C15H12ClN3O B2936594 N-(4-(4-chloro-1H-benzo[d]imidazol-2-yl)phenyl)acetamide CAS No. 141245-81-0

N-(4-(4-chloro-1H-benzo[d]imidazol-2-yl)phenyl)acetamide

Cat. No.: B2936594
CAS No.: 141245-81-0
M. Wt: 285.73
InChI Key: KYSSZLFUHHADSF-UHFFFAOYSA-N
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Description

N-(4-(4-chloro-1H-benzo[d]imidazol-2-yl)phenyl)acetamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research, belonging to the benzimidazole class of heterocycles. The benzimidazole core is a privileged pharmacophore known for its diverse biological activities . This particular derivative is designed for research applications and is not for diagnostic, therapeutic, or personal use. Benzimidazole derivatives are extensively investigated for their potential across multiple therapeutic areas. Recent studies highlight 2-phenyl-1H-benzo[d]imidazole derivatives as novel inhibitors of the 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) enzyme, a target implicated in the pathogenesis of Alzheimer's disease . Furthermore, related structural analogues demonstrate considerable antimicrobial efficacy against various Gram-positive and Gram-negative bacterial strains, as well as antifungal properties . The structural framework of this compound is also relevant in metabolic disease research, with closely related benzimidazole-hydrazide derivatives exhibiting potent inhibitory activity against α-glucosidase and α-amylase, key enzymes in the management of type 2 diabetes . The presence of the chloro substituent and the acetamide moiety are critical for the molecule's electronic properties and its ability to interact with biological targets, influencing both binding affinity and selectivity . Researchers can utilize this compound as a key intermediate or a core structure for developing novel bioactive molecules, studying structure-activity relationships (SAR), and exploring mechanisms of action in various biochemical pathways.

Properties

IUPAC Name

N-[4-(4-chloro-1H-benzimidazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O/c1-9(20)17-11-7-5-10(6-8-11)15-18-13-4-2-3-12(16)14(13)19-15/h2-8H,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSSZLFUHHADSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NC3=C(N2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-chloro-1H-benzo[d]imidazol-2-yl)phenyl)acetamide typically involves the following steps:

    Formation of 4-chloro-1H-benzo[d]imidazole: This can be achieved by reacting o-phenylenediamine with 4-chlorobenzoic acid under acidic conditions.

    Coupling Reaction: The 4-chloro-1H-benzo[d]imidazole is then coupled with 4-aminophenylacetamide using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-chloro-1H-benzo[d]imidazol-2-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding benzimidazole N-oxide.

    Reduction: Formation of the reduced benzimidazole derivative.

    Substitution: Formation of N-(4-(substituted benzimidazol-2-yl)phenyl)acetamide derivatives.

Scientific Research Applications

N-(4-(4-chloro-1H-benzo[d]imidazol-2-yl)phenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-tumor, anti-inflammatory, and antimicrobial agent.

    Biological Research: Used in the study of enzyme inhibition and receptor binding.

    Chemical Research: Employed in the synthesis of other benzimidazole derivatives for structure-activity relationship (SAR) studies.

    Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-(4-chloro-1H-benzo[d]imidazol-2-yl)phenyl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include the inhibition of DNA synthesis or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Benzimidazole derivatives often differ in substituents on the aromatic rings or the acetamide side chain, which influence their bioactivity. Below is a comparative analysis:

Compound Key Substituents Physicochemical Features Reference
N-(4-(4-chloro-1H-benzo[d]imidazol-2-yl)phenyl)acetamide (Target) 4-Cl on benzimidazole, phenyl-acetamide Moderate logP (~2.5), hydrogen-bond donors (2 NH groups), C=O at 1666 cm⁻¹
2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide Thioether linkage, 4-F on phenyl Increased polarity due to thioether; enhanced membrane permeability from F substitution
N-(5-chloropyridin-2-yl)-2-((1H-benzo[d]imidazol-2-yl)thio)acetamide Pyridinyl-Cl, thioether Higher solubility in polar solvents; potential for π-π stacking with pyridine ring
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-triazol-1-yl}-N-(aryl)acetamide (9a-e) Triazole-phenoxymethyl, variable aryl groups Bulky substituents reduce solubility; triazole enhances metal-binding capacity
N-(4-chlorophenyl)-2-[1-benzyl-3-(4-fluorobenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide Thioxoimidazolidinone, dual benzyl groups High molecular weight (~500 Da); thioxo group increases electrophilicity

Computational and Docking Studies

  • Target Compound: No explicit docking data provided, but structurally similar compounds (e.g., 6p) bind to the LasR receptor (PDB: 2UV0) via hydrophobic interactions and hydrogen bonding .
  • Compound 9c : Docked into the active site of α-glucosidase, forming key interactions with Asp349 and Arg439, explaining its inhibitory activity .
  • AutoDock4 Analysis : Flexible sidechain docking revealed that chloro and fluoro substituents optimize binding affinity in rigid receptors like HIV protease .

Biological Activity

N-(4-(4-chloro-1H-benzo[d]imidazol-2-yl)phenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloro-1H-benzo[d]imidazole with an appropriate acylating agent. The following general reaction scheme outlines this process:

  • Starting Materials : 4-chloro-1H-benzo[d]imidazole and an acetic acid derivative.
  • Reaction Conditions : The reaction is usually conducted in a solvent like DMF or DMSO under reflux conditions.
  • Purification : The product is purified using recrystallization or chromatography techniques.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer).

In a comparative study, compounds with similar structures showed varying degrees of effectiveness, with some derivatives reducing cell viability significantly:

CompoundCell LineViability (%)Reference
This compoundA54964%
Compound XMCF-750%
Compound YHeLa70%

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown moderate to good activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

Bacteria SpeciesMIC (µg/ml)Reference
Staphylococcus aureus32
Escherichia coli64
Salmonella typhi16

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of the benzimidazole moiety is crucial for its anticancer and antimicrobial activities. Modifications in the phenyl ring or the acetamide group can enhance or diminish these effects.

Key Observations:

  • Chlorine Substitution : The presence of chlorine at the para position significantly enhances anticancer activity compared to unsubstituted analogs.
  • Phenyl Ring Modifications : Variations in substituents on the phenyl ring can lead to different biological profiles, suggesting a need for further exploration in SAR studies.

Case Studies

Several research articles have documented the synthesis and biological evaluation of similar compounds:

  • Anticancer Evaluation : A study reported that derivatives with a benzimidazole core exhibited enhanced cytotoxicity against multiple cancer cell lines, with some achieving IC50 values below 10 µM .
  • Antimicrobial Screening : Another investigation highlighted that compounds bearing the benzimidazole structure displayed promising antibacterial effects, particularly against resistant strains .

Q & A

Q. What are the established synthetic routes for N-(4-(4-chloro-1H-benzo[d]imidazol-2-yl)phenyl)acetamide?

The compound is synthesized via condensation reactions using aromatic aldehydes and acetamide derivatives. Key steps include:

  • Knoevenagel condensation : Reacting N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide with substituted benzaldehydes in aqueous KOH at room temperature to form chalcone derivatives .
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce triazole rings, with solvents like DMF and catalysts such as CuI .
  • Characterization : Confirmation via 1H^1H-NMR, 13C^{13}C-NMR, IR spectroscopy, and elemental analysis (C, H, N) to verify purity and structural integrity .

Q. How is the compound characterized to confirm its structure and purity?

  • Spectroscopic methods : 1H^1H-NMR (δ 7.2–8.5 ppm for aromatic protons), 13C^{13}C-NMR (δ 165–170 ppm for carbonyl groups), and IR (1650–1680 cm1^{-1} for C=O stretching) .
  • Elemental analysis : Discrepancies ≤0.4% between calculated and observed values for C, H, N .
  • Melting point determination : Used as a preliminary purity indicator (e.g., 192–194°C for related derivatives) .

Advanced Research Questions

Q. What computational tools are employed to study the binding interactions of this compound?

  • Molecular docking : AutoDock4 and AutoDockTools4 simulate receptor-ligand interactions. For example, docking into the LasR receptor (PDB ID: 2UV0) to predict quorum sensing inhibition .
  • Flexible sidechain modeling : Adjusts receptor residues (e.g., Ser129, Trp60) to analyze binding affinities of derivatives .
  • Validation : Redocking experiments (RMSD ≤2.0 Å) ensure reliability .

Q. How do structural modifications influence its biological activity?

  • Substituent effects :
  • Electron-withdrawing groups (e.g., -NO2_2, -CF3_3) enhance quorum sensing inhibition (64–68% activity at 250 µM) .
  • Halogenation (e.g., 4-chlorophenyl) improves anticancer activity by stabilizing interactions with Bcl-2/Mcl-1 binding pockets .
    • Methodology : Systematic SAR studies comparing IC50_{50} values of derivatives against cancer cell lines (e.g., MCF-7, MDA-MB-231) .

Q. How can researchers resolve contradictions in bioactivity data across studies?

  • Meta-analysis : Compare datasets from independent studies (e.g., quorum sensing inhibition vs. cytotoxicity) to identify confounding variables .
  • Dose-response profiling : Validate discrepancies using standardized assays (e.g., GFP-based LasR reporter strain for quorum sensing ).
  • Crystallography : Resolve binding modes via X-ray structures (e.g., PDB 2UV0) to clarify mechanistic outliers .

Methodological Challenges

Q. What strategies optimize yield in multi-step syntheses of derivatives?

  • Catalyst screening : CuI in CuAAC improves triazole formation yields (e.g., 14–17% for thiazole-triazole hybrids) .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency for chalcone derivatives .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) isolates products with >95% purity .

Q. How is cytotoxicity assessed without interfering with the compound’s mechanism?

  • Dual assays :
  • MTT assay : Measures viability of normal cell lines (e.g., HEK293) at 25–100 µM to rule off-target toxicity .
  • Apoptosis markers : Caspase-3/7 activation and Annexin V staining validate selective cancer cell death .
    • Controls : Use parent compound (without functional groups) to isolate substituent-specific effects .

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